molecular formula C13H19O5P B13706157 Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate

Cat. No.: B13706157
M. Wt: 286.26 g/mol
InChI Key: IRBKYFUHQAWCII-UHFFFAOYSA-N
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Description

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a methylbenzoate core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate typically involves the reaction of 3-(Diethoxyphosphoryl)-4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(Diethoxyphosphoryl)-4-methylbenzoate
  • Diethyl 3-(Diethoxyphosphoryl)-4-methylbenzoate
  • Methyl 3-(Diethoxyphosphoryl)-4-ethylbenzoate

Uniqueness

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs

Properties

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

IUPAC Name

methyl 3-diethoxyphosphoryl-4-methylbenzoate

InChI

InChI=1S/C13H19O5P/c1-5-17-19(15,18-6-2)12-9-11(13(14)16-4)8-7-10(12)3/h7-9H,5-6H2,1-4H3

InChI Key

IRBKYFUHQAWCII-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)C(=O)OC)C)OCC

Origin of Product

United States

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